molecular formula C38H76N2O4 B8105103 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)

2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)

Cat. No.: B8105103
M. Wt: 625.0 g/mol
InChI Key: POWSNDFKAKPLBR-UHFFFAOYSA-N
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Description

2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) is a chemical compound with the molecular formula C38H76N2O4 and a molecular weight of 625.02 g/mol . This compound is known for its unique structure, which includes two dioctylacetamide groups connected by an ethane-1,2-diylbis(oxy) linker. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) typically involves the reaction of dioctylamine with ethylene glycol dichloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of dioctylamine attack the electrophilic carbon atoms of ethylene glycol dichloride, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, making it useful in the study of membrane dynamics and drug delivery .

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dimethylethanamine): Similar structure but with dimethylethanamine groups instead of dioctylacetamide.

    Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethane-1,2-diylbis(oxy) linker but with diacetate groups.

    2,2’-[1,2-Ethanediylbis(oxy)]bisethyl dinitrate: Similar linker but with dinitrate groups.

Uniqueness

2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) is unique due to its dioctylacetamide groups, which impart specific chemical and physical properties. These properties make it particularly useful in applications requiring amphiphilic compounds, such as in the study of biological membranes and drug delivery systems .

Properties

IUPAC Name

2-[2-[2-(dioctylamino)-2-oxoethoxy]ethoxy]-N,N-dioctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76N2O4/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)37(41)35-43-33-34-44-36-38(42)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWSNDFKAKPLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCCOCC(=O)N(CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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